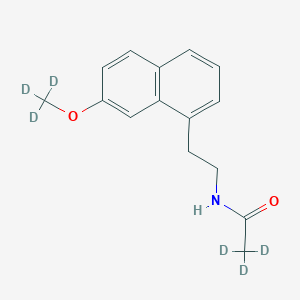
Agomelatine-d6
Übersicht
Beschreibung
Synthesis Analysis
- A study by Kandagatla et al. (2012) outlined a synthesis method for agomelatine from 8-aminonaphthalen-2-ol, employing steps like diazotization-iodination, formylation, and hydrogenation (Kandagatla et al., 2012).
- Another novel synthesis method was reported by Markl & Zlotos (2011), utilizing a four-step approach including borane reduction and Ra-Ni hydrogenation/acetylation (Markl & Zlotos, 2011).
Molecular Structure Analysis
- Zheng et al. (2011) detailed the polymorphic structures of agomelatine, revealing how agomelatine molecules are linked through hydrogen bonding to form one-dimensional chain structures (Zheng et al., 2011).
Chemical Reactions and Properties
- A study by Ergun et al. (2014) investigated the interaction of agomelatine with model membranes, revealing its strong interaction with zwitterionic and charged membrane phospholipids (Ergun et al., 2014).
Physical Properties Analysis
- The study by Yan et al. (2012) focused on cocrystals of agomelatine, indicating improvements in the solubility of agomelatine through the formation of these cocrystals (Yan et al., 2012).
Chemical Properties Analysis
- Research by Xiong (2014) established a method for quantitative determination of the absolute content of Agomelatine using nuclear magnetic resonance, highlighting its chemical characteristics (Xiong, 2014).
Wissenschaftliche Forschungsanwendungen
Antidepressant Properties : Agomelatine-d6 exhibits potential antidepressant properties due to its effects on melatonin and 5-HT2C receptors, leading to increased hippocampal proliferation, maturation, and survival (Guardiola‐Lemaître et al., 2014). It's known for its melatonin receptor agonistic and serotonin 5-HT2C antagonistic properties, making it a candidate for therapeutic applications similar to melatonin, such as antioxidant, anti-inflammatory, and antiapoptotic drug (Ergun et al., 2014).
Optimizing Major Depressive Disorder Treatment : Research suggests that Agomelatine-d6 and its analogues could optimize the treatment of major depressive disorders by targeting melatonin MT1 and MT2 receptors (Ettaoussi et al., 2013).
Sleep-Wake Cycle Influence : Agomelatine has been observed to enhance the duration of REM and slow-wave sleep while decreasing the wake state in rats, indicating its potential application in sleep disorders (Descamps et al., 2009).
Muscular Health Benefits : The drug shows promise in reducing the expression of inflammatory cytokines and increasing muscle strength in mdx mice, potentially benefiting muscular health (Carvalho et al., 2014).
Aging and Neurodegenerative Diseases : It suppresses aging-related proteins and stabilizes mitochondrial membrane stability in the hippocampus of aging rats, suggesting its potential use in age-related neurodegenerative diseases (Chanmanee et al., 2021).
Glaucoma Treatment : Agomelatine-d6, as a melatonin agonist, has shown efficacy in lowering intraocular pressure in glaucoma patients (Pescosolido et al., 2015).
Neurogenesis in Mood Disorders : The drug enhances cell proliferation and neurogenesis in the ventral hippocampus, which is relevant to mood disorders (Soumier et al., 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
2,2,2-trideuterio-N-[2-[7-(trideuteriomethoxy)naphthalen-1-yl]ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13/h3-7,10H,8-9H2,1-2H3,(H,16,17)/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYPHIXNFHFHND-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Agomelatine-d6 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



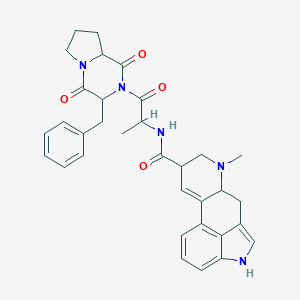
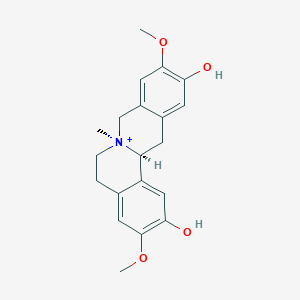
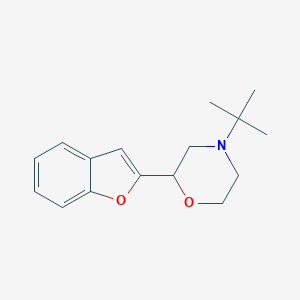
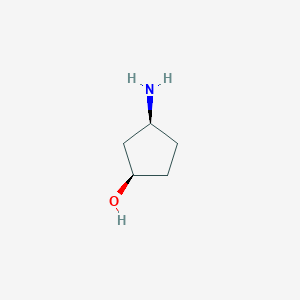
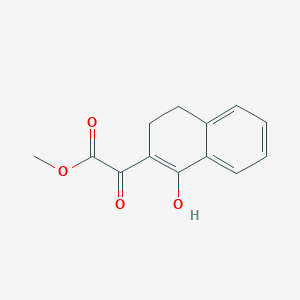
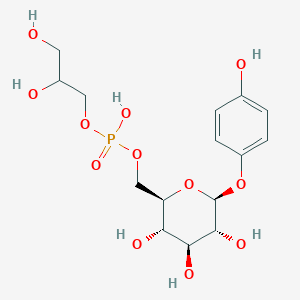
![Diethyl 4-[2,6-bis(ethoxycarbonyl)pyridin-4-yl]pyridine-2,6-dicarboxylate](/img/structure/B48784.png)
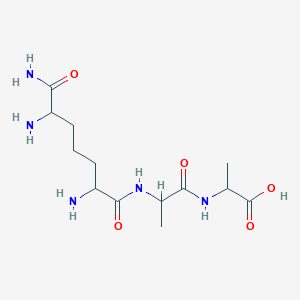

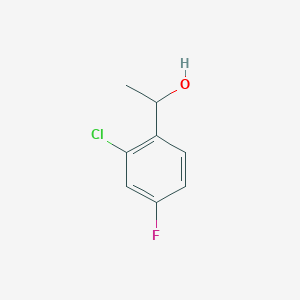
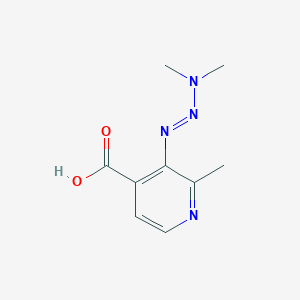
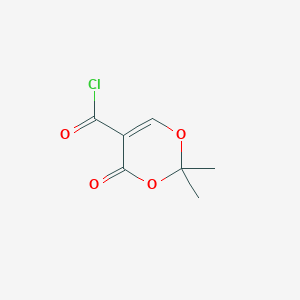
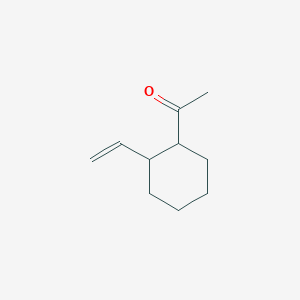
![(6R,7R)-Benzhydryl 7-((tert-butoxycarbonyl)amino)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B48805.png)